N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” is a complex organic compound that features a combination of several heterocyclic structures. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may involve:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Formation of the pyridine ring: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the piperidine ring: Piperidine rings are often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.
Coupling reactions: The different heterocyclic rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry, automated synthesis, and rigorous purification processes like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro groups or double bonds within the heterocycles.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of “N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide” lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S3/c1-32-19-7-4-8-20-22(19)26-24(34-20)28(16-18-6-2-3-12-25-18)23(29)17-10-13-27(14-11-17)35(30,31)21-9-5-15-33-21/h2-9,12,15,17H,10-11,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYNGYRQCVEIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.